molecular formula C10H7ClN2O3 B2542735 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid CAS No. 478030-50-1

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid

Cat. No.: B2542735
CAS No.: 478030-50-1
M. Wt: 238.63
InChI Key: SUVXWDJZJAVWEA-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid is a heterocyclic compound featuring an oxadiazole ring substituted with a chlorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with glyoxylic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid
  • 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid
  • 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetic Acid

Comparison: Compared to these similar compounds, 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This can result in different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)10-12-8(16-13-10)5-9(14)15/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVXWDJZJAVWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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